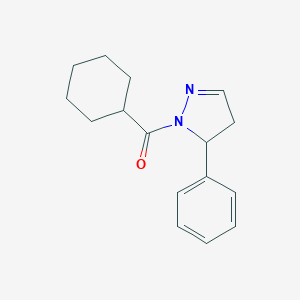

1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline

Description

Properties

IUPAC Name |

cyclohexyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(14-9-5-2-6-10-14)18-15(11-12-17-18)13-7-3-1-4-8-13/h1,3-4,7-8,12,14-15H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQJZMRWJDLBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2C(CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923769 | |

| Record name | Cyclohexyl(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121306-83-0 | |

| Record name | 1H-Pyrazole, 4,5-dihydro-1-(cyclohexylcarbonyl)-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclohexylcarbonyl 5 Phenyl 2 Pyrazoline and Analogous Pyrazoline Derivatives

Conventional Synthetic Routes to 2-Pyrazolines from Precursor Compounds

The traditional and most widely employed methods for the synthesis of the 2-pyrazoline (B94618) ring system rely on the cyclization of appropriately substituted precursor molecules. These methods have been refined over decades and offer reliable pathways to a diverse range of pyrazoline derivatives.

Cyclocondensation Reactions of Chalcones with Hydrazines and Hydrazine Derivatives

The most prominent and versatile method for the synthesis of 2-pyrazolines is the cyclocondensation reaction between α,β-unsaturated ketones, commonly known as chalcones, and hydrazine or its derivatives. nih.govummada.ac.idresearchgate.netresearchgate.netdergipark.org.tr This reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the 2-pyrazoline ring.

The general reaction scheme involves the initial synthesis of a chalcone via a Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative. For the synthesis of a 5-phenyl-2-pyrazoline core, the required precursor would be a chalcone derived from benzaldehyde and an appropriate acetophenone. The subsequent reaction with hydrazine hydrate in a suitable solvent, often in the presence of an acid or base catalyst, leads to the formation of the pyrazoline ring. ummada.ac.idresearchgate.net Common catalysts include acetic acid, sodium hydroxide, or potassium carbonate, and the reactions are typically carried out under reflux conditions. nih.govresearchgate.net

Table 1: Conventional Synthesis of 2-Pyrazoline Derivatives from Chalcones

| Chalcone Precursor | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Product | Reference |

| Substituted Chalcones | Phenylhydrazine (B124118) | Acetic Acid | Reflux | 1,3,5-Triaryl-2-pyrazolines | researchgate.net |

| Pyridine-based Chalcones | Hydrazine Hydrate | Ethanol | Reflux | 2-Pyrazolines | researchgate.net |

| 2'-Hydroxychalcones | Hydrazine Hydrate | Acetic Acid | Grinding (solvent-free) | 2-Pyrazoline derivatives | scientific.net |

| Chalcone | Hydrazine Hydrate | Ethanol/NaOH | Reflux | 5-phenyl-2-pyrazoline | researchgate.net |

Alternative Cyclization Pathways to the 2-Pyrazoline Core

While the chalcone-hydrazine route is dominant, other pathways to the 2-pyrazoline core exist. One such method involves the [3+2] cycloaddition reaction of azomethine imines with alkenes or alkynes. nih.gov Another approach is the reaction of diazoalkanes with α,β-unsaturated carbonyl compounds. Intramolecular cyclization of ketazines has also been reported as a method for synthesizing 2-pyrazolines. dergipark.org.tr These alternative routes can offer advantages in terms of regioselectivity and stereoselectivity for specific target molecules, although they may require more specialized starting materials and reaction conditions.

Targeted Synthesis of 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline: Specific Reaction Conditions and Reagents

The specific synthesis of this compound is a two-step process. The first step is the synthesis of the 5-phenyl-2-pyrazoline intermediate, followed by the acylation of the N-1 position of the pyrazoline ring with a cyclohexylcarbonyl group.

Step 1: Synthesis of 5-phenyl-2-pyrazoline

This intermediate is synthesized via the cyclocondensation of a phenyl-substituted chalcone with hydrazine hydrate. A typical procedure would involve the Claisen-Schmidt condensation of benzaldehyde with acetophenone in the presence of a base like sodium hydroxide to yield 1,3-diphenylprop-2-en-1-one (chalcone). This chalcone is then reacted with hydrazine hydrate in a solvent such as ethanol, often with a catalytic amount of acetic acid, under reflux to yield 5-phenyl-2-pyrazoline. dergipark.org.trresearchgate.net

Step 2: Acylation of 5-phenyl-2-pyrazoline

The introduction of the cyclohexylcarbonyl group at the N-1 position is achieved through an acylation reaction. The 5-phenyl-2-pyrazoline intermediate is treated with an acylating agent, which in this case would be cyclohexylcarbonyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include triethylamine or pyridine. The reaction mixture is usually stirred at room temperature until completion.

A plausible reaction scheme is as follows:

Chalcone Formation: Benzaldehyde + Acetophenone → 1,3-Diphenylprop-2-en-1-one

Pyrazoline Formation: 1,3-Diphenylprop-2-en-1-one + Hydrazine Hydrate → 5-Phenyl-2-pyrazoline

Acylation: 5-Phenyl-2-pyrazoline + Cyclohexylcarbonyl Chloride → this compound

Green Chemistry Approaches and Sustainable Synthesis Strategies for Pyrazoline Derivatives

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of pyrazoline derivatives has been successfully adapted to microwave-assisted conditions. For instance, the reaction of chalcones with hydrazine hydrate can be completed in a matter of minutes under microwave irradiation, whereas conventional heating may require several hours. researchgate.net This technique has been applied to the synthesis of a wide variety of pyrazoline derivatives, demonstrating its broad applicability.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolines

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 3-8 hours | 60-80% | researchgate.net |

| Microwave Irradiation | 2-5 minutes | 75-90% | researchgate.net |

Ultrasonic Irradiation Methodologies

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. This technique can lead to enhanced reaction rates and yields, particularly in heterogeneous systems. The synthesis of pyrazolines from chalcones and hydrazines has been shown to be accelerated under ultrasonic irradiation. These reactions can often be carried out at room temperature, further contributing to the energy efficiency of the process. The use of ultrasound provides a milder and more convenient alternative to conventional refluxing, often resulting in shorter reaction times and improved yields.

Solvent-Free and Ionic Liquid-Mediated Syntheses

The pursuit of environmentally benign and efficient chemical transformations has led to the exploration of solvent-free and ionic liquid-mediated synthetic methodologies for pyrazoline derivatives analogous to this compound. These approaches align with the principles of green chemistry by minimizing or eliminating the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution.

Solvent-Free Synthesis:

Solvent-free synthesis, often facilitated by techniques such as grinding or microwave irradiation, offers a significant advancement in the preparation of 2-pyrazoline derivatives. researchgate.netchim.it One prominent solvent-free method involves the grinding of α,β-unsaturated ketones (chalcones) with hydrazine derivatives using a mortar and pestle. researchgate.netchim.it This mechanochemical approach promotes the reaction by bringing the reactants into close contact, often with the aid of a catalytic amount of a solid acid or base.

A study on the synthesis of 2'-hydroxy-2-pyrazoline derivatives demonstrated a simple, rapid, and efficient procedure by grinding 2'-hydroxychalcones with hydrazine hydrate at room temperature. researchgate.net The reaction, catalyzed by a small amount of acetic acid, proceeded to completion within minutes, offering high yields of the desired products. researchgate.net This method is not only environmentally friendly due to the absence of a solvent during the reaction and workup but also proves to be practical and economically attractive due to the short reaction times and mild conditions. researchgate.net

The general procedure for this solvent-free grinding technique involves:

Thoroughly grinding the chalcone and hydrazine hydrate in a mortar.

Adding a catalytic amount of acid (e.g., acetic acid).

Continuing the grinding for a specified period.

Monitoring the reaction progress by thin-layer chromatography (TLC).

Isolating the product by simple filtration after dilution with water. researchgate.net

Below is a data table summarizing the synthesis of various 2-pyrazoline derivatives using this solvent-free grinding method.

Table 1: Solvent-Free Synthesis of 2-Pyrazoline Derivatives via Grinding

| Entry | Chalcone Reactant | Hydrazine Reactant | Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2'-Hydroxychalcone | Hydrazine hydrate | Acetic acid | 8-12 | 90-95 |

| 2 | 4-Methoxy-2'-hydroxychalcone | Hydrazine hydrate | Acetic acid | 8-10 | 92 |

| 3 | 4-Chloro-2'-hydroxychalcone | Hydrazine hydrate | Acetic acid | 10-12 | 94 |

Ionic Liquid-Mediated Syntheses:

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as versatile and "green" alternatives to traditional organic solvents in chemical synthesis. researchgate.netorganic-chemistry.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive media and catalysts for various organic reactions, including the synthesis of pyrazoline derivatives. researchgate.netresearchgate.net

The use of ionic liquids can lead to improved reaction rates, higher yields, and easier product separation and catalyst recycling. researchgate.net Imidazolium-based ionic liquids are commonly employed for the synthesis of 2-pyrazolines from chalcones and phenylhydrazine. researchgate.net In some instances, the ionic liquid can act as both the solvent and the catalyst. researchgate.net

For example, the synthesis of substituted-2-pyrazolines has been successfully carried out using 1,2-[bis-(3'-methyl-imidazolium-hydrogen sulphate)]-ethane as a recyclable solvent and catalyst. researchgate.net The reaction involves refluxing a mixture of the chalcone, phenylhydrazine, and the ionic liquid. researchgate.net After the reaction is complete, the product can be separated by quenching the reaction mixture in ice-cold water, and the ionic liquid can be recovered from the aqueous layer by vacuum distillation and reused. researchgate.net

The efficiency of ionic liquid-mediated synthesis is highlighted in the following table, which compares different reaction conditions.

Table 2: Ionic Liquid-Mediated Synthesis of a 2-Pyrazoline Derivative

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | Reflux | 8 | Low |

| 2 | Acetic Acid | None | Reflux | 3 | Moderate |

| 3 | None | None | 100 | 5 | Poor |

These green synthetic approaches, by avoiding hazardous organic solvents, offer significant advantages in terms of environmental impact, safety, and economic viability for the synthesis of a wide range of pyrazoline derivatives.

Mechanistic Investigations of 2-Pyrazoline Formation Reactions

The formation of the 2-pyrazoline ring system, a core structure in compounds like this compound, typically proceeds through the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. Mechanistic studies have revealed the key steps involved in this cyclization reaction, which can be catalyzed by either acids or bases. chim.it

The most widely accepted mechanism involves a sequence of reactions beginning with the nucleophilic attack of the hydrazine on the chalcone. chim.it Two primary pathways are considered, both of which ultimately lead to the formation of the stable 2-pyrazoline ring.

Pathway A: Michael Addition Followed by Cyclization

Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of the more nucleophilic nitrogen atom of the hydrazine to the β-carbon of the α,β-unsaturated ketone. This step results in the formation of a hydrazone intermediate. chim.itajgreenchem.com

Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine on the carbonyl carbon. chim.it

Dehydration: The resulting five-membered ring intermediate subsequently eliminates a molecule of water to yield the final 2-pyrazoline product. chim.it

This pathway is often favored under basic conditions, which enhance the nucleophilicity of the hydrazine.

Pathway B: Condensation Followed by Cyclization

Hydrazone Formation: In this alternative mechanism, the initial step is the condensation reaction between the hydrazine and the carbonyl group of the chalcone to form a hydrazone intermediate.

Tautomerization: The hydrazone can then tautomerize to an enamine form.

Intramolecular Cyclization: An intramolecular cyclization occurs through the attack of the terminal nitrogen atom on the β-carbon of the erstwhile enone system. This step is essentially an intramolecular aza-Michael addition.

Proton Transfer: A final proton transfer leads to the stable 2-pyrazoline ring.

Acid catalysis is often employed to facilitate the initial condensation step by activating the carbonyl group of the chalcone towards nucleophilic attack. researchgate.net

The regioselectivity of the reaction, which determines the position of the substituents on the pyrazoline ring, is governed by the nature of the reactants and the reaction conditions. The general mechanism can be summarized in the following schematic representation:

Figure 1: General Mechanism for the Formation of 2-Pyrazolines from Chalcones and Hydrazines.

Kinetic studies on the reaction of 2,6-dibenzylidenecyclohexanone with thiosemicarbazide have indicated that the reaction follows a first-order rate law, supporting a Claisen-type condensation mechanism pathway. researchgate.net The reaction progress is often monitored using spectroscopic techniques such as UV-visible spectrophotometry to determine the reaction kinetics and elucidate the mechanism. researchgate.net

Understanding these mechanistic details is crucial for optimizing reaction conditions to achieve higher yields, better selectivity, and for the rational design of novel synthetic routes to diverse pyrazoline derivatives.

Theoretical and Computational Studies on 1 Cyclohexylcarbonyl 5 Phenyl 2 Pyrazoline and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. redalyc.org It is computationally more efficient than many other high-level ab initio methods, making it suitable for studying complex organic systems like pyrazoline derivatives. nih.gov DFT calculations are instrumental in predicting the geometry, electronic properties, and chemical reactivity of these compounds.

Detailed DFT studies on pyrazoline analogues, such as 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have been performed using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311G**). nih.govnih.gov These calculations provide optimized molecular geometries that correlate well with experimental data from techniques like X-ray crystallography. nih.gov

Furthermore, DFT is employed to calculate a range of quantum chemical descriptors that help in predicting the reactivity of a molecule. asrjetsjournal.org These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these frontier orbitals is crucial for understanding how the molecule interacts with other chemical species. The electrostatic surface potential (ESP) map can also be generated to identify the electron-rich and electron-deficient regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attacks. asrjetsjournal.org

Table 1: Key Reactivity Descriptors Calculated Using DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

This table outlines conceptual DFT descriptors used to quantify the chemical reactivity and stability of molecules like 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline and its analogues. The formulas relate these descriptors to the energies of the frontier molecular orbitals (HOMO and LUMO). asrjetsjournal.orgasrjetsjournal.org

By calculating these parameters, researchers can gain a comprehensive understanding of the molecule's stability, reactivity, and potential interaction patterns, which is vital for designing new compounds with desired biological activities. asrjetsjournal.org

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecular systems over time. nih.gov This method is particularly useful for exploring the conformational flexibility of ligands like this compound and for analyzing their interactions with biological receptors, such as proteins or enzymes. nih.gov

An MD simulation begins with a starting structure of the ligand-receptor complex, often obtained from molecular docking studies. nih.gov The complex is placed in a simulated physiological environment, typically a box of water molecules and ions to neutralize the system. The simulation then proceeds in several steps:

Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted to a constant value (e.g., 1 bar), allowing the solvent molecules and ions to equilibrate around the complex.

Production Run: The simulation is run for a specific period, ranging from nanoseconds to microseconds, during which the atomic coordinates are saved at regular intervals. mdpi.com This trajectory file provides a detailed picture of the molecule's motion over time. nih.gov

Analysis of the MD trajectory provides valuable insights into the stability of the ligand-receptor complex and the nature of their interactions.

This table summarizes key metrics used to analyze MD simulation data, offering insights into the dynamic behavior and stability of a ligand-receptor complex.

Through MD simulations, researchers can observe how this compound and its analogues adapt their conformation within a receptor's binding pocket and identify the key amino acid residues involved in maintaining a stable interaction. nih.govmdpi.com

In Silico Approaches for Predicting Molecular Mechanisms of Action

In silico methods are crucial for predicting how a compound like this compound might exert its biological effect at a molecular level. Molecular docking is a primary technique used for this purpose. ijfmr.com It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The docking process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. ijfmr.com Lower binding affinity scores typically indicate a more favorable interaction. The results can reveal the specific binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site. ijfmr.combiointerfaceresearch.com For example, in silico studies on pyrazoline derivatives have evaluated their interaction potency by docking them into the catalytic sites of various proteins, such as those involved in inflammation or microbial growth. ijfmr.com

Table 3: Example of In Silico Docking Results for Pyrazoline Analogues against a Protein Target

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analogue 1 | -9.1 | ILE 131, TYR 177, ARG 128 | Hydrogen Bond |

| Analogue 2 | -8.4 | LEU 15, PRO 72 | Hydrophobic |

| Analogue 3 | -8.3 | GLN 104 | Hydrogen Bond |

This table provides a hypothetical representation of docking results for pyrazoline analogues, based on published studies. ijfmr.combiointerfaceresearch.com It illustrates how binding affinity scores and specific molecular interactions are used to rank and understand the potential mechanism of action of different compounds.

Beyond docking, other in silico tools can predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. biointerfaceresearch.com Platforms like SwissADME or ProTOX-II can forecast parameters like oral bioavailability, drug-likeness (e.g., Lipinski's rule of five), and various toxicological endpoints, helping to identify promising candidates early in the drug discovery process. ijfmr.combiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.com For analogues of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities is collected. This set is typically divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 1D descriptors (e.g., molecular weight) to complex 3D descriptors. medcraveonline.com

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govmdpi.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. These methods analyze the steric, electrostatic, and other fields surrounding the molecules to understand how these properties influence activity. mdpi.com

The quality of a QSAR model is assessed by several statistical parameters.

Table 4: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | > 0.6 |

| q² or Q²cv (Cross-validated r²) | A measure of the internal predictive ability of the model, typically calculated using the leave-one-out method. | > 0.5 |

| R²test (Predictive r²) | Measures the predictive power of the model for an external test set of compounds. | > 0.6 |

This table presents the key statistical metrics used to evaluate the robustness and predictive power of a QSAR model. The acceptable values are general guidelines found in QSAR literature. nih.gov

Studies on pyrazoline derivatives have successfully used QSAR to develop predictive models for various biological activities, such as carbonic anhydrase inhibition. nih.gov The resulting models not only predict the potency of new compounds but also provide visual maps (contour maps in CoMFA/CoMSIA) that show which regions of the molecule should be modified to enhance or decrease activity. mdpi.com

Structure Activity Relationship Sar Investigations of Pyrazoline Derivatives, with Emphasis on N1 Cyclohexylcarbonyl and C5 Phenyl Substitutions

Impact of N1-Acyl Substitutions on Biological Activity Profiles

The N1 position of the 2-pyrazoline (B94618) ring is a critical site for chemical modification, and the nature of the substituent at this position plays a pivotal role in determining the biological activity of the resulting compound. Acylation of the N1 nitrogen is a common strategy to modulate the potency and selectivity of pyrazoline-based agents.

Research has shown that different N1-acyl groups can lead to a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. For instance, a series of N1-substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline derivatives were synthesized and evaluated for their antitumor properties. nih.gov In this study, the cis double bond of combretastatin (B1194345) A4, a potent tubulin polymerization inhibitor, was replaced by a pyrazoline ring to enhance cytotoxic effects and prevent inactivation due to cis/trans isomerization. nih.gov The study revealed that the nature of the N1-substituent was crucial for the observed activity. nih.gov

While direct studies on the N1-cyclohexylcarbonyl substituent are limited in the reviewed literature, the impact of other bulky and lipophilic acyl groups can provide valuable insights. For example, in a study of pyrazole-clubbed pyrazoline hybrids, it was found that the substituent at the N1 position of the pyrazoline ring significantly influenced antibacterial activity. nih.gov The unsubstituted (N-H) pyrazoline showed greater activity against Gram-positive bacteria than its N-acetyl or N-phenyl counterparts, suggesting that larger, more lipophilic groups at this position might not always be favorable for this specific activity. nih.gov Conversely, for other biological targets, such as cannabinoid CB1 receptors, bulky lipophilic groups at the N1 position have been found to be beneficial.

In another study focusing on nitric oxide synthase (nNOS) inhibitors, modification of the acyl group at the 1-position of 4,5-dihydro-1H-pyrazole derivatives was a key strategy. nih.gov This highlights the general importance of the N1-acyl group in modulating interactions with biological targets. The table below summarizes the effect of different N1-substituents on the biological activity of pyrazoline derivatives from various studies.

| N1-Substituent | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| -H (unsubstituted) | Antibacterial (MRSA) | More active than N-acetyl or N-phenyl derivatives against MRSA. | nih.gov |

| -COCH3 (Acetyl) | Anti-inflammatory | 3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole was found to be a potent anti-inflammatory agent. | acs.org |

| -CO-Phenyl | Anticancer | N-phenyl pyrazoline-coumarin hybrids showed potent inhibition of heat shock protein (HSP90) and anticancer activity. | researchgate.net |

| -CSNH2 (Carbothioamide) | Antitubercular | N-phenyl-1H-pyrazole-1-carbothioamide derivatives showed activity against M. tuberculosis. | vensel.org |

| -CO-CH2-Phenoxy | Anticancer | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone showed a broad range of cancer cell growth inhibition. | mdpi.com |

Influence of C5-Aryl Substitutions on Biological Activity Profiles

The C5 position of the pyrazoline ring is frequently substituted with an aryl group, and modifications to this aryl ring have been extensively studied to understand their effect on biological activity. The electronic and steric properties of substituents on the C5-phenyl ring can profoundly impact the compound's interaction with its biological target, influencing potency and selectivity.

For instance, in the development of antidepressant agents, it was observed that 4-methoxy and 4-chloro substituents on the phenyl ring at the C3 position (which is structurally related to C5 substitutions in other series) of the pyrazoline ring increased the activity. nih.gov In the context of anticancer activity, the substitution pattern on the C5-aryl moiety is critical. A study on thiazolyl-pyrazoline derivatives as potential dual EGFR/HER2 inhibitors found that compounds with a 5-(4-methoxyphenyl)pyrazoline were generally more active than those with a 5-(4-chlorophenyl)pyrazoline. nih.gov

Furthermore, research on antitubercular pyrazoline derivatives revealed that a para-methyl group on the C5-phenyl ring had a favorable effect on activity, while a para-methoxy group was detrimental. vensel.org In another study, compounds containing 2",4"-difluorophenyl and 4"-trifluorophenyl moieties at the C5 position showed excellent antitubercular activity. vensel.org These findings underscore the sensitivity of biological activity to the electronic nature of the substituents on the C5-aryl ring.

The following table presents data on the cytotoxic activity of various C5-aryl substituted pyrazoline derivatives against different cancer cell lines, illustrating the impact of these substitutions.

| Compound | C5-Aryl Substituent | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoline 7g | 4-Methoxyphenyl | A549 (Lung) | 3.92 | nih.gov |

| Thiazolyl-pyrazoline 7m | 4-Chlorophenyl | A549 (Lung) | 6.53 | nih.gov |

| Thiazolyl-pyrazoline 7g | 4-Methoxyphenyl | T-47D (Breast) | 0.88 | nih.gov |

| Thiazolyl-pyrazoline 7m | 4-Chlorophenyl | T-47D (Breast) | 0.75 | nih.gov |

| Pyrazoline-coumarin hybrid 15 | Unsubstituted Phenyl | MCF-7 (Breast) | 0.00021 | nih.gov |

| Thiazolidinone-pyrazoline 56 | Unsubstituted Phenyl | MCF-7 (Breast) | 1.4 | nih.gov |

| Pyrazoline 2f | 2",4"-Difluorophenyl | M. tuberculosis | 1.6 (MIC) | vensel.org |

| Pyrazoline 2h | 4"-Trifluorophenyl | M. tuberculosis | 1.6 (MIC) | vensel.org |

Systematic Modifications of the Pyrazoline Core and Their Structure-Activity Correlations

Systematic modification of the pyrazoline core, often through molecular hybridization, is a powerful strategy for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This approach involves combining the pyrazoline scaffold with other pharmacologically active moieties to create a single hybrid molecule with potentially synergistic or additive effects.

One notable example is the hybridization of pyrazolines with thiazolidinones. A series of novel 5-pyrazoline substituted 4-thiazolidinones were synthesized and evaluated for their anticancer activity. nih.gov Among the tested compounds, derivatives 4d and 4f were identified as the most active, showing a particular sensitivity towards leukemia cell lines with GI50 values in the low micromolar range. nih.gov This suggests that the combination of the pyrazoline and thiazolidinone scaffolds can lead to potent antiproliferative agents.

Another successful hybridization strategy involves linking pyrazolines with the indole (B1671886) nucleus. Indole-containing compounds are known to exhibit anticancer activities, including the inhibition of tubulin polymerization. researchgate.net A series of pyrazolinyl-indole derivatives were synthesized and screened for anticancer activity, with several compounds demonstrating remarkable cytotoxic effects against a wide range of cancer cell lines. mdpi.com Specifically, compound HD05, [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone], showed the maximum range of cancer cell growth inhibition across all nine panels of the NCI-60 cell line screen. mdpi.com

The rationale behind these modifications is to create molecules that can interact with multiple biological targets or to enhance the binding affinity and selectivity for a single target. The pyrazoline core serves as a versatile scaffold that can be readily functionalized to explore these possibilities, leading to the discovery of new lead compounds for drug development.

Stereochemical Considerations and Enantioselectivity in Pyrazoline Activity

The C5 position of the 2-pyrazoline ring is a chiral center when asymmetrically substituted, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles. Therefore, stereochemical considerations are crucial in the design and development of pyrazoline-based therapeutic agents.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological macromolecules such as enzymes and receptors. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may have a weaker interaction or even interact with a different target, potentially causing off-target effects.

While the importance of stereochemistry is widely recognized, specific studies detailing the enantioselectivity of 1-cyclohexylcarbonyl-5-phenyl-2-pyrazoline and its close analogs are not extensively reported in the reviewed literature. However, the synthesis of chiral pyrazolines is an active area of research. Enantioselective synthetic methods are being developed to obtain pure enantiomers, which would allow for a more precise evaluation of their individual pharmacological properties.

The lack of detailed enantioselectivity studies for many pyrazoline derivatives represents a gap in the current understanding of their SAR. Future research should focus on the stereoselective synthesis and biological evaluation of individual enantiomers to fully elucidate their therapeutic potential and to develop safer and more effective drugs based on the pyrazoline scaffold.

Mechanistic Investigations of Biological Activities of 1 Cyclohexylcarbonyl 5 Phenyl 2 Pyrazoline Analogues: Insights from in Vitro Research

Enzyme Inhibition Mechanisms

Pyrazoline derivatives have been identified as potent inhibitors of several key enzyme systems implicated in a range of physiological and pathological processes. Their inhibitory action is often dictated by the specific substituents on the pyrazoline core, which influence binding affinity, selectivity, and the mechanism of inhibition.

Cyclooxygenase (COX) Enzyme Inhibition Pathways

Cyclooxygenase (COX) enzymes are critical mediators of inflammation through their role in the synthesis of prostaglandins (B1171923) from arachidonic acid. There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. biomedpharmajournal.org

Research has shown that pyrazoline derivatives can act as potent inhibitors of COX enzymes. Certain 1,5-diphenyl-2-pyrazoline analogues have demonstrated significant inhibitory activity towards COX-2. biomedpharmajournal.org The mechanism often involves the molecule fitting into the active site of the enzyme, thereby blocking the access of the natural substrate, arachidonic acid. The anti-inflammatory properties of many pyrazoline compounds are attributed to this inhibition of prostaglandin (B15479496) synthesis. nih.gov The development of dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) pathways represents another strategic approach to creating safer anti-inflammatory agents. scispace.com

Monoamine Oxidase (MAO) Enzyme Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes, particularly MAO-B, is a validated strategy for managing neurodegenerative disorders such as Parkinson's disease. researchgate.netacs.org

Pyrazoline derivatives have emerged as a promising class of MAO inhibitors. medpharmres.com Studies on various substituted 2-pyrazoline (B94618) analogues reveal that they can act as potent and selective inhibitors of the MAO-B isoenzyme. acs.orgmdpi.com For instance, halogen substitutions on the phenyl ring at the C5 position of the pyrazoline nucleus can significantly enhance MAO-B inhibitory potency. mdpi.com Kinetic studies have demonstrated that many of these pyrazoline derivatives function as competitive and reversible inhibitors, suggesting they compete with the natural substrate for binding to the active site of the enzyme. acs.org The selectivity of these compounds for MAO-B over MAO-A is a crucial feature, as it can reduce the risk of side effects associated with non-selective MAO inhibition. researchgate.net

| Compound | Substitution Pattern | MAO-B Inhibition IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| EH7 | 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | 0.063 | 133.0 | mdpi.com |

| EH6 | 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | >10 (Residual activity >50%) | >55.8 | mdpi.com |

| EH8 | 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole | >10 (Residual activity >50%) | Not specified | mdpi.com |

| S5 | Pyridazinobenzylpiperidine derivative (3-Cl substitution) | 0.203 | 19.04 | acs.org |

| S16 | Pyridazinobenzylpiperidine derivative (2-CN substitution) | 0.979 | Not specified | acs.org |

Tyrosine Kinase Inhibition Pathways

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a pivotal role in cellular signal transduction pathways regulating cell growth, proliferation, and differentiation. researchgate.net Their aberrant activity is a hallmark of many types of cancer, making them a prime target for anticancer drug development. nih.gov

The pyrazole (B372694) and pyrazoline scaffolds are considered "privileged structures" in the design of kinase inhibitors. nih.govnih.gov Several N-phenyl pyrazoline derivatives have been investigated for their anticancer effects and have been shown to inhibit key tyrosine kinases. For example, some analogues have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a kinase often overexpressed in cancer cells. nih.gov The mechanism of action is typically ATP-competitive, where the pyrazoline derivative binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds, showing how they interact with key amino acid residues in the kinase active site.

Other Enzyme-Targeting Mechanisms (e.g., urease, α-glucosidase, nitric oxide synthase)

Beyond the major enzyme families, pyrazoline analogues have been shown to inhibit other specific enzymes with therapeutic relevance.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for bacteria such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers. A range of 1,3,5-triaryl-2-pyrazoline derivatives have been identified as potent urease inhibitors, with activities significantly greater than the standard inhibitor, thiourea. Kinetic analysis revealed that these compounds act as competitive inhibitors of the enzyme.

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes. Numerous studies have reported on pyrazoline-based compounds as effective α-glucosidase inhibitors. Some 1,3,5-triaryl-2-pyrazolines have shown excellent inhibitory activity, surpassing that of the standard drug acarbose, and have been identified as dual inhibitors of both urease and α-glucosidase.

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by nNOS and iNOS is linked to neurodegenerative diseases and inflammation. Compounds containing the pyrazole ring, such as 1H-pyrazole-1-carboxamidines, have been developed as potent, competitive inhibitors of all three NOS isoforms. By substituting the pyrazole ring, researchers have been able to achieve selectivity for a particular isoform, which is a critical aspect for therapeutic applications.

| Enzyme Target | Compound Class | Inhibitory Activity (IC₅₀/Kᵢ) | Mechanism | Reference |

|---|---|---|---|---|

| Urease | 1,3,5-Triaryl-2-pyrazolines | IC₅₀: 9.13 to 18.42 µM | Competitive | |

| α-Glucosidase | 1,3,5-Triaryl-2-pyrazolines | IC₅₀: 114.57 to 462.94 µM | Not specified | |

| Nitric Oxide Synthase (iNOS) | 1H-Pyrazole-1-carboxamidine HCl (PCA) | IC₅₀: 0.2 µM | Competitive | |

| Nitric Oxide Synthase (eNOS) | 1H-Pyrazole-1-carboxamidine HCl (PCA) | IC₅₀: 0.2 µM | Competitive | |

| Nitric Oxide Synthase (nNOS) | 1H-Pyrazole-1-carboxamidine HCl (PCA) | IC₅₀: 0.2 µM | Competitive | |

| Nitric Oxide Synthase (nNOS) | 1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidine | Kᵢ: 2 µM (100-fold selective over eNOS) | Competitive |

Antimicrobial Action Mechanisms

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrazoline derivatives have been extensively studied for their antibacterial properties and have shown activity against a broad spectrum of pathogens.

Antibacterial Activity: Interference with Cellular Processes and Structures

The antibacterial effect of pyrazoline and pyrazole analogues is not attributed to a single mechanism but rather involves targeting multiple, essential bacterial pathways. This multi-targeted approach can be advantageous in overcoming resistance mechanisms.

One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. By inhibiting this enzyme, pyrazoline derivatives prevent the necessary supercoiling and uncoiling of bacterial DNA, leading to a disruption of these vital processes and ultimately causing cell death. There is a strong correlation between the minimum inhibitory concentrations (MICs) of these compounds against bacteria and their IC₅₀ values for DNA gyrase inhibition, supporting this mechanism of action.

| Bacterial Strain | Compound | Activity (MIC, µg/mL) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Escherichia coli (Gram-negative) | Compound 3 | 0.25 | Not specified | |

| Staphylococcus epidermidis (Gram-positive) | Compound 4 | 0.25 | Not specified | |

| Staphylococcus aureus (MRSA) | Pyrazole-clubbed pyrimidine (B1678525) (5c) | 521 µM | DHFR Inhibition | |

| Staphylococcus aureus | HP6 and HP8 | 4 | FabH Enzyme Inhibition | |

| Bacillus subtilis | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | IC₅₀: 0.25 (vs. DNA gyrase) | DNA Gyrase Inhibition | |

| Escherichia coli | Pyrazoline derivative (3a) | MIC: 10 | Not specified | mdpi.com |

Antifungal Activity: Mechanistic Pathways

Pyrazoline derivatives have demonstrated notable efficacy against a range of pathogenic fungi. researchgate.netmdpi.com The primary mechanism of action for many heterocyclic antifungal agents, including azole derivatives to which pyrazolines are structurally related, involves the disruption of fungal cell membrane integrity. nih.gov This is often achieved by inhibiting the synthesis of ergosterol (B1671047), an essential sterol component of the fungal cell membrane that is absent in mammalian cells.

The key enzyme in the ergosterol biosynthesis pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme. It is hypothesized that pyrazoline analogues act as non-competitive inhibitors, where the nitrogen atoms in the pyrazoline ring bind to the heme iron atom in the active site of the enzyme. This binding prevents the demethylation of lanosterol, a crucial step in ergosterol production. The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters membrane fluidity and permeability, leading to the inhibition of fungal growth and, ultimately, cell death. researchgate.net

In vitro studies have quantified the antifungal efficacy of various pyrazoline derivatives through the determination of their Minimum Inhibitory Concentration (MIC) against different fungal strains.

Table 1: Antifungal Activity of Selected 1,3,5-Triphenyl-2-Pyrazoline Derivatives researchgate.net

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 1-phenyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | Candida parapsilosis | 25 |

| 1-phenyl-3-(4-methoxyphenyl)-5-(4-chlorophenyl)-2-pyrazoline | Candida albicans | 50 |

| 1-phenyl-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline | Candida albicans | 50 |

| 1-phenyl-3-(4-bromophenyl)-5-(4-methoxyphenyl)-2-pyrazoline | Candida albicans | 50 |

| 1-phenyl-3-(4-nitrophenyl)-5-(4-methoxyphenyl)-2-pyrazoline | Candida albicans | 50 |

Note: The table is interactive and can be sorted by column.

Antimycobacterial Activity: Specific Mechanisms

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of novel therapeutic agents with unique mechanisms of action. vensel.org Pyrazoline analogues have emerged as promising candidates, exhibiting potent antimycobacterial activity through several distinct pathways. nih.govmdpi.com

One of the most specific mechanisms involves targeting the iron acquisition system of the bacterium. mdpi.com Mycobacteria rely on iron-chelating molecules called siderophores, specifically mycobactins, to scavenge iron from the host environment. vensel.org The biosynthesis of mycobactins is essential for the survival and virulence of M. tuberculosis. mdpi.com Research has shown that pyrazoline-based analogues designed to mimic mycobactins can inhibit the mycobactin (B74219) biosynthesis pathway. vensel.orgmdpi.com These analogues specifically target MbtA, an enzyme that catalyzes the first step in this pathway. mdpi.com By inhibiting MbtA, these compounds effectively starve the bacteria of iron, leading to growth arrest. vensel.orgmdpi.com

A second, distinct mechanism involves the modulation of the host's immune response. Certain pyrazole derivatives have been shown to inhibit the growth of intracellular mycobacteria by inducing autophagy in infected macrophages. nih.gov Autophagy is a cellular process for degrading and recycling cellular components, which host cells can also use to eliminate intracellular pathogens. By triggering this process, these compounds enhance the macrophage's ability to kill the bacteria residing within them. nih.gov

Other potential mechanisms for pyrazoline derivatives include the inhibition of mycobacterial ATP synthase, which disrupts energy metabolism, and the disruption of cell wall integrity. mdpi.comnih.gov

Table 2: Mechanisms of Antimycobacterial Action by Pyrazoline Analogues

| Mechanism of Action | Target | Effect | Reference Compound Class |

|---|---|---|---|

| Inhibition of Iron Acquisition | Mycobactin Biosynthesis Pathway (MbtA enzyme) | Iron starvation and bacterial growth arrest | Pyrazoline-based mycobactin analogues |

| Host-Directed Therapy | Macrophage Autophagy Induction | Enhanced intracellular bacterial killing | Pyrazole derivative NSC 18725 |

Note: The table is interactive and can be sorted by column.

Anti-Inflammatory Mechanisms beyond COX Inhibition

While the anti-inflammatory properties of many heterocyclic compounds are attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, research indicates that pyrazoline analogues also exert their effects through pathways independent of COX inhibition. nih.govresearchgate.net These alternative mechanisms contribute to their potent anti-inflammatory profile and may offer a better safety profile concerning gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

One key mechanism is the suppression of pro-inflammatory cytokines and mediators. Studies on lipopolysaccharide (LPS)-induced macrophages have shown that certain pyrazole-pyridazine hybrids can significantly inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). nih.gov These molecules are pivotal in orchestrating the inflammatory response, and their downregulation helps to resolve inflammation.

Furthermore, pyrazoline derivatives may modulate other enzymatic pathways involved in inflammation, such as the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes. nih.gov By potentially inhibiting both COX and 5-LOX pathways, these compounds can offer a broader spectrum of anti-inflammatory activity. nih.gov The modulation of transcription factors that regulate inflammatory gene expression, such as nuclear factor-kappa B (NF-κB), also represents a plausible mechanistic pathway. nih.gov

Table 3: Inhibition of Pro-Inflammatory Mediators by Pyrazole-Pyridazine Hybrids in LPS-Induced RAW264.7 Macrophages nih.gov

| Compound | Target Mediator | Activity |

|---|---|---|

| Bromo derivative 6e | TNF-α | Significant Inhibition |

| Bromo derivative 6e | IL-6 | Significant Inhibition |

| Bromo derivative 6e | Nitric Oxide (NO) | Significant Inhibition |

| Methoxy derivative 5f | TNF-α | Moderate Inhibition |

| Methoxy derivative 5f | IL-6 | Moderate Inhibition |

Note: The table is interactive and can be sorted by column.

Anticancer Mechanistic Pathways

The anticancer activity of pyrazoline analogues is multifaceted, involving the disruption of several cellular processes that are critical for tumor growth and survival. biointerfaceresearch.comnih.gov These compounds can selectively target cancer cells by inducing programmed cell death, halting cell division, and preventing the formation of new blood vessels that supply tumors.

A primary anticancer mechanism of pyrazoline derivatives is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.gov In vitro studies on human cancer cell lines have demonstrated that specific pyrazoline compounds can halt cell proliferation by causing an accumulation of cells in a particular phase of the cell cycle, most notably the G2/M phase. nih.govmdpi.com

This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis by pyrazolines involves the modulation of key regulatory proteins. mdpi.com For instance, certain derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and p53, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in the balance between pro- and anti-apoptotic factors leads to the activation of caspases, a family of proteases that execute the apoptotic program. The activation is evident by the increased levels of cleaved caspase-3 and the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com

Table 4: Effect of a Pyrazoline Derivative (1b) on Cell Cycle and Apoptotic Markers in HepG-2 Cells nih.govmdpi.com

| Cellular Process | Marker/Phase | Observed Effect |

|---|---|---|

| Cell Cycle | G2/M Phase | Accumulation of cells |

| Apoptosis | Bcl-2 Protein | Downregulation |

| Apoptosis | Bax Protein | Upregulation |

| Apoptosis | p53 Protein | Upregulation |

| Apoptosis | Cleaved Caspase-3 | Upregulation |

Note: The table is interactive and can be sorted by column.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Pyrazoline analogues have been identified as potential anti-angiogenic agents. nih.gov The mechanism involves the direct inhibition of endothelial cells, which form the lining of blood vessels.

In vitro models, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay, have shown that pyrazoline derivatives can disrupt the ability of endothelial cells to form capillary-like structures. nih.gov These compounds can also inhibit the migration and invasion of endothelial cells, which are essential steps in the angiogenic process. nih.gov The underlying molecular mechanism is believed to involve the downregulation of pro-angiogenic signaling molecules, most importantly the Vascular Endothelial Growth Factor (VEGF) and its receptor. uni-mainz.de By interfering with VEGF signaling, pyrazolines can effectively cut off the tumor's blood supply, leading to growth inhibition. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and angiogenesis. mdpi.com This pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for anticancer drug development. mdpi.com

While direct studies on 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline may be limited, evidence from studies on their chemical precursors (chalcones) and other heterocyclic analogues suggests that the PI3K/Akt/mTOR pathway is a likely target. mdpi.com Chalcones have been shown to modulate the activity of key components of this pathway, such as Akt. mdpi.com Inhibition of this pathway by pyrazoline analogues would block downstream signals that promote cell cycle progression and protein synthesis, while also inducing apoptosis. mdpi.comresearchgate.net By targeting central nodes like PI3K, Akt, or mTOR, these compounds can simultaneously disrupt multiple processes that are essential for cancer cell survival and proliferation. mdpi.comnih.gov

Neurobiological Mechanistic Studies (e.g., modulation of neurotransmitter systems, anticonvulsant actions)

The neurobiological activities of pyrazoline analogues have been a significant area of investigation, with studies pointing towards their potential as modulators of neurotransmitter systems and as anticonvulsant agents. The core pyrazoline scaffold is a key feature in many compounds exhibiting neuropharmacological effects.

Research into 1,3,5-trisubstituted-2-pyrazoline derivatives has revealed significant antidepressant and anti-anxiety activities in various behavioral in vivo models. nih.gov Molecular docking experiments suggest that these compounds may act as potential inhibitors of the Monoamine Oxidase-A (MAO-A) protein. nih.gov MAO-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is a well-established mechanism for treating depression and anxiety disorders. nih.gov Docking studies have identified key interactions between pyrazoline derivatives and amino acid residues like Tyr407, Tyr444, Phe352, and Ala68 within the binding site of the MAO-A protein. nih.govfrontiersin.org Specifically, the N1-benzenesulfonyl ring at the pyrazoline nucleus appears to facilitate additional interactions with the binding pocket of MAO-A. frontiersin.org

In the context of anticonvulsant actions, various synthesized pyrazoline derivatives have demonstrated notable efficacy. A study on 1-acetyl-5-arylidenyl-3-(2'-oxo/thiobarbiturinyl)-2-pyrazolines showed anticonvulsant activity ranging from 40% to 90% protection in experimental models. nih.gov Similarly, a series of 3-(3-acetoamino)phenyl-1,5-substituted phenyl-2-pyrazolines exhibited 60% to 80% protection against pentylenetetrazole (PTZ)-induced seizures. nih.gov One proposed mechanism for this anticonvulsant potential is the inhibition of the oxidation of certain nicotinamide-adenine-dinucleotide (B56045) (NAD) substrates. nih.gov While direct modulation of the GABA-A receptor by pyrazolines is an area for further research, other heterocyclic compounds like quinazolin-4(3H)-ones have shown anticonvulsant effects by acting as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor, a mechanism confirmed through in vivo flumazenil (B1672878) antagonism assays. nih.gov This suggests a potential avenue for investigating the precise mechanism of pyrazoline analogues.

Table 1: Neurobiological Activity of Selected Pyrazoline Analogues

| Compound Series | Biological Activity | Proposed Mechanism of Action | Key Findings |

|---|---|---|---|

| 1,3,5-trisubstituted-2-pyrazoline derivatives | Antidepressant, Anxiolytic | Inhibition of Monoamine Oxidase-A (MAO-A) | Interaction with key amino acid residues (Tyr407, Tyr444) at the MAO-A binding site. nih.govfrontiersin.org |

| 1-acetyl-5-arylidenyl-3-(2'-oxo/thiobarbiturinyl)-2-pyrazolines | Anticonvulsant | Not specified | Showed 40% to 90% protection in electroshock models. nih.gov |

| 3-(3-acetoamino)phenyl-1,5-substituted phenyl-2-pyrazolines | Anticonvulsant | Inhibition of NAD substrate oxidation | Provided 60-80% protection against PTZ-induced seizures. nih.gov |

Antioxidant Mechanistic Pathways (e.g., radical scavenging)

Pyrazoline and its related pyrazolone (B3327878) structures are recognized for their significant antioxidant properties, primarily acting through radical scavenging mechanisms. These compounds are structurally similar to edaravone, a potent free-radical scavenger used clinically, which highlights their therapeutic potential. mdpi.comnih.gov The antioxidant capacity of these analogues is often evaluated using in vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (CUPric Reducing Antioxidant Capacity). lew.ro

The primary mechanism by which pyrazolines exert their antioxidant effect is by donating a hydrogen atom or an electron to neutralize free radicals. The DPPH assay, for instance, measures the ability of an antioxidant to reduce the stable DPPH radical, a process visually indicated by a color change from purple to yellow. lew.ro Studies on various pyrazoline and pyrazole derivatives have demonstrated notable scavenging activity against DPPH and ABTS radicals. lew.ro Phenyl-pyrazolone derivatives, in particular, have been shown to be robust antioxidants capable of scavenging oxygen free radicals. mdpi.commdpi.com

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the specific radical scavenging pathways. nih.gov For pyrazolone analogues, the most favorable scavenging route depends on the polarity of the solvent. nih.gov In polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is generally preferred. nih.gov Conversely, in nonpolar environments, the Hydrogen Atom Transfer (HAT) mechanism is slightly more dominant. nih.gov The antioxidant activity is also influenced by the substituents on the pyrazoline ring. For example, analogues bearing a catechol moiety have shown excellent antiradical potency. nih.gov The anionic form of some pyrazoline derivatives, such as 3-methyl-1-phenyl-2-pyrazolin-5-one (also known as MCI-186 or edaravone), is significantly more reactive in scavenging radicals than the non-ionic form. nih.gov This compound effectively inhibits the oxidation of lipid membranes, suggesting it can act as a potent antioxidant in cellular systems. nih.gov

Table 2: In Vitro Antioxidant Activity of Pyrazoline/Pyrazolone Analogues

| Compound/Derivative Series | Assay | Mechanism | Key Findings |

|---|---|---|---|

| 3,5-disubstituted-2-pyrazoline and pyrazole derivatives | DPPH, ABTS, CUPRAC | Radical Scavenging | Showed notable DPPH scavenging (SC50: 9.91-15.16 µg/mL) and were potent ABTS•+ radical scavengers. lew.ro |

| Functionalized 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | DPPH | Radical Scavenging | Exhibited diverse IC50 values ranging from 55.2 ± 1.2 to 149.6 ± 1.7 µM. researchgate.net |

| Phenyl-pyrazolone analogues | DPPH | Radical Scavenging (HAT, SPLET) | Displayed great antiradical potency with IC50 values in the 2.6–7.8 μM range; mechanism is solvent-dependent. nih.gov |

| 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186/Edaravone) | Azo-initiated oxidation | Radical Scavenging | The anionic form is highly reactive; effectively inhibits lipid peroxidation. nih.gov |

| PD-L1-binding phenyl-pyrazolone compounds | DPPH, DMPO (EPR spectroscopy) | Radical Scavenging | Compounds act as scavengers of oxygen free radicals, a property modulated by the substituent on the phenyl-pyrazolone core. mdpi.commdpi.com |

Coordination Chemistry and Metal Complexation Studies of Pyrazolone/pyrazoline Derivatives

Pyrazoline Derivatives as Ligands in Metal Coordination Complexes

Pyrazoline derivatives are effective ligands for a wide range of transition metal ions, owing to the presence of sp²-hybridized nitrogen atoms that can readily donate lone pairs of electrons to form coordinate bonds. ajgreenchem.comajgreenchem.com The specific compound, 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline, possesses multiple potential coordination sites. The pyrazoline ring itself contains two adjacent nitrogen atoms, and the carbonyl group of the cyclohexylcarbonyl substituent introduces an additional oxygen donor atom. This multi-dentate character allows for the formation of stable chelate rings with metal centers, enhancing the thermodynamic stability of the resulting complexes. unicam.it

The synthesis of metal complexes with pyrazoline-based ligands typically involves the reaction of the pyrazoline derivative with a metal salt in a suitable solvent. derpharmachemica.comresearchgate.net The nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants can influence the final structure of the complex. unicam.it

Elucidation of Coordination Modes and Geometries in Pyrazoline Metal Complexes

The coordination of this compound to a metal center can occur through various modes. The most common coordination involves the nitrogen atom of the C=N bond and the oxygen atom of the carbonyl group, forming a stable five- or six-membered chelate ring. ajgreenchem.commdpi.com This bidentate O,N-coordination is a prevalent motif in the chemistry of acylpyrazolone and related derivatives. nih.govresearchgate.net

Characterization of Metal-Pyrazoline Complexes via Spectroscopic and Crystallographic Techniques

The structural elucidation of metal complexes of this compound relies on a combination of spectroscopic and crystallographic methods.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A shift in the stretching frequency of the C=O and C=N bonds upon complexation provides direct evidence of their involvement in bonding to the metal ion. ajgreenchem.comderpharmachemica.com A lowering of the C=O stretching frequency is indicative of coordination through the carbonyl oxygen. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion. derpharmachemica.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal ion. derpharmachemica.commdpi.com

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and to confirm their stoichiometry. derpharmachemica.commdpi.com

Crystallographic Techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.govntu.edu.tw

A representative table of spectroscopic data for similar pyrazoline metal complexes is provided below.

| Complex | ν(C=N) (cm⁻¹) | ν(C=O) (cm⁻¹) | Electronic Transitions (nm) |

| [Cu(L)₂] | ~1625 | ~1203 | 322, 246, 486 |

| [Ni(L)₂] | ~1632 | ~1203 | 322, 246, 656 |

| [Co(L)₂] | ~1640 | ~1205 | - |

| [Zn(L)₂] | ~1630 | ~1203 | - |

L represents a generic pyrazoline ligand similar in structure to this compound. Data is illustrative and based on typical values for such complexes. derpharmachemica.com

Exploration of Supramolecular Assemblies Involving Pyrazoline Ligands

The potential for pyrazoline ligands and their metal complexes to form supramolecular assemblies is an area of growing interest. mdpi.comresearchgate.net Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces can direct the self-assembly of individual complex units into higher-order structures. mdpi.com The phenyl group in this compound can participate in π-π stacking interactions, which can play a crucial role in the formation of one-, two-, or three-dimensional supramolecular architectures. nih.gov The design and synthesis of such assemblies are driven by the potential applications of these materials in areas such as catalysis, molecular recognition, and materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclohexylcarbonyl-5-phenyl-2-pyrazoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, hydrazine hydrate reacts with dichlorovinylacetophenones (prepared by electrochemical reduction of trichloroethylideneacetophenones) to form pyrazoline cores. Key parameters include temperature (e.g., 120°C for cyclization using POCl₃) and solvent polarity, which affect cyclization efficiency . Optimization of stoichiometric ratios (e.g., hydrazine:ketone = 1.2:1) improves yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazoline ring vibrations (C=N at ~1600 cm⁻¹) .

- NMR : ¹H NMR distinguishes cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and phenyl substituents (δ 7.2–7.5 ppm, aromatic protons). ¹³C NMR confirms carbonyl carbons (~200 ppm) .

- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the cyclohexyl and phenyl groups, critical for structure-activity studies .

Q. How does the electronic nature of substituents affect pyrazoline ring stability?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring increase ring strain due to enhanced conjugation with the pyrazoline core, reducing thermal stability. In contrast, electron-donating groups (e.g., -OCH₃) stabilize the ring via resonance. Stability can be assessed via thermogravimetric analysis (TGA) under nitrogen atmospheres .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the carbonyl carbon (C=O) shows high electrophilicity (lowest LUMO energy), making it prone to nucleophilic attack. Solvent effects (e.g., polar aprotic solvents) are modeled using the PCM approach to refine activation energies .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazoline derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). A meta-analysis approach is recommended:

- Step 1 : Normalize data using positive controls (e.g., IC₅₀ values for reference compounds).

- Step 2 : Compare substituent effects across studies (e.g., para-substituted phenyl groups vs. meta-substituted).

- Step 3 : Validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. How do steric effects from the cyclohexyl group influence regioselectivity in further functionalization?

- Methodological Answer : The bulky cyclohexyl moiety directs electrophilic substitution to the less hindered C-3 position of the pyrazoline ring. This is confirmed by X-ray diffraction data showing steric hindrance at C-5 (adjacent to the cyclohexyl group). Computational docking studies (e.g., AutoDock Vina) model steric clashes during ligand-receptor interactions .

Q. What advanced purification techniques enhance enantiomeric purity for chiral pyrazoline derivatives?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers. Monitor purity via CD spectroscopy.

- Crystallization-Induced Diastereomer Transformation : React racemic mixtures with chiral auxiliaries (e.g., (R)-binol) to form diastereomeric salts, which are selectively crystallized .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyrazoline Derivatives

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 110–130°C | ↑ cyclization | |

| Hydrazine Ratio | 1.2:1 (hydrazine:ketone) | ↑ ring closure | |

| Solvent Polarity | High (DMF, DMSO) | ↑ reaction rate |

Table 2 : Spectroscopic Benchmarks for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.